molecular formula C7H6F2O B151958 (Difluoromethoxy)benzene CAS No. 458-92-4

(Difluoromethoxy)benzene

Cat. No.: B151958
CAS No.: 458-92-4
M. Wt: 144.12 g/mol
InChI Key: LMVBQQAXGZVBFH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (difluoromethoxy)benzene typically involves the reaction of a suitable benzene derivative with a difluoromethylating agent. One common method is the palladium-catalyzed direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . This method employs a palladium catalyst and an inexpensive base such as potassium acetate, resulting in high yields of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of robust catalysts and reaction conditions that minimize side products is crucial for industrial applications .

Chemical Reactions Analysis

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that (difluoromethoxy)benzene derivatives can induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry demonstrated significant cytotoxicity against breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : Preliminary studies have shown that this compound exhibits notable antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics.

2. Material Science

  • The compound serves as a building block for synthesizing advanced materials with unique electronic or optical properties. Its difluoromethoxy groups enhance lipophilicity and stability, making it valuable for developing fluorinated compounds used in electronics and coatings .

3. Chemical Biology

  • This compound is utilized in studying biological pathways due to its ability to interact with specific biomolecules. Its structural characteristics allow it to serve as a probe for enzyme interactions and metabolic pathways.

Case Study 1: Anticancer Activity

A study explored the structure-activity relationship (SAR) of difluoromethoxy-substituted compounds against cancer cell lines. The results indicated that 1,3-bisthis compound demonstrated significant cytotoxicity against MCF-7 cells, with effective inhibition of cell proliferation.

Case Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial activity, this compound was tested against various bacterial strains. The compound exhibited strong antibacterial properties, particularly against Staphylococcus aureus and E. coli, highlighting its potential as a novel antimicrobial agent.

Biological Activity

(Difluoromethoxy)benzene, also known as 4-(difluoromethoxy)benzene or 1,3-bisthis compound, is an organic compound characterized by the presence of difluoromethoxy groups attached to a benzene ring. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C7_{7}H6_{6}F2_{2}O
  • Molecular Weight : 162.12 g/mol

The difluoromethoxy group enhances the compound's ability to penetrate biological membranes, while the presence of amino groups can facilitate hydrogen bonding with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group increases membrane permeability, enabling the compound to reach intracellular sites where it can exert its effects. The amino groups present in the structure allow for the formation of hydrogen bonds with active sites on target molecules, modulating their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : Studies have demonstrated that this compound can inhibit inflammatory pathways by interacting with specific enzymes involved in the inflammatory response.
  • Anticancer Properties : Preliminary data suggest that this compound may possess anticancer activity through its modulation of receptor signaling pathways and inhibition of tumor cell proliferation.
  • Biochemical Probes : Due to its ability to interact with various biological molecules, this compound is being explored as a biochemical probe in drug development .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its derivatives. Below are notable findings:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of COX-2 enzyme activity
AnticancerReduced proliferation in cancer cell lines
Enzyme InteractionModulation of enzyme activity in metabolic pathways

Case Study: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound for evaluating their anti-tuberculosis activity. The synthesized compounds were tested against Mycobacterium tuberculosis, showing promising results with several derivatives exhibiting low cytotoxicity against mammalian VERO cells while maintaining significant antibacterial activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
2-Amino-5-(difluoromethoxy)-3-methylbenzoic acidContains amino groups; potential for hydrogen bondingModerate anti-inflammatory
4-(Difluoromethoxy)-2-nitroanilineNitro group may enhance reactivityAnticancer potential
2-Amino-5-(difluoromethoxy)benzoic acidSimilar structure but varied functional groupsVariable biological effects

Q & A

Q. Basic Synthesis and Optimization

Q: What are the optimal reaction conditions for synthesizing (difluoromethoxy)benzene derivatives, and how can purity be ensured? A: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, benzoimidazole derivatives with difluoromethoxy groups are synthesized using dry DMF as a solvent at 120°C under nitrogen for 18 hours, followed by purification via column chromatography . Purity is confirmed through elemental analysis (±0.4% tolerance) and mass spectrometry (MS) to validate molecular ions (e.g., [M+H]+ peaks). Reaction optimization may require adjusting stoichiometry (e.g., 1:1 aldehyde-to-amine ratio) and using sodium metabisulfite as a catalyst .

Q. Structural Characterization Techniques

Q: Which analytical methods are most reliable for confirming the structure of this compound derivatives? A: Multinuclear NMR spectroscopy (1H, 13C, and 19F) is critical. For instance, 1H-NMR resolves aromatic protons (δ 6.8–7.2 ppm), while 19F-NMR identifies difluoromethoxy groups (δ -40 to -50 ppm) . IR spectroscopy verifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹). High-resolution MS (HRMS) and elemental analysis (C, H, N within ±0.3%) provide complementary validation .

Q. Advanced Computational Analysis

Q: How can computational methods like HOMO-LUMO analysis predict the reactivity of this compound? A: Density functional theory (DFT) calculates frontier molecular orbitals to assess electronic properties. For 2,4-difluoromethoxy benzene, a HOMO-LUMO gap of ~4.5 eV indicates moderate electrophilicity, guiding predictions in nucleophilic aromatic substitution reactions . Solvent effects (e.g., polar aprotic vs. protic) are modeled using COSMO-RS to refine reaction pathways .

Q. Resolving Data Contradictions

Q: How should researchers address discrepancies in reported reaction yields or spectral data for this compound derivatives? A: Systematic validation is required:

  • Replicate conditions : Ensure identical reagents (e.g., anhydrous DMF), temperatures, and inert atmospheres .
  • Cross-validate spectra : Compare NMR chemical shifts with databases (e.g., SDBS or PubChem) .
  • Troubleshoot impurities : Use preparative HPLC or recrystallization to isolate byproducts (e.g., brominated side products in ) .

Q. Reactivity in Biochemical Systems

Q: What role does this compound play in probing enzymatic activity, and how is its stability assessed? A: It serves as a fluorinated substrate analog in enzyme assays. For example, in toluene dioxygenase studies, its stability under physiological conditions (pH 7.4, 37°C) is monitored via LC-MS over 24 hours to detect degradation products (e.g., defluorinated metabolites) . Control experiments with deuterated solvents (e.g., CDCl3) confirm non-enzymatic hydrolysis .

Q. Mechanistic Studies in Substitution Reactions

Q: How do substituents on the benzene ring influence the reactivity of this compound in electrophilic aromatic substitution (EAS)? A: Electron-withdrawing groups (e.g., nitro in 2-nitro-4-(trifluoromethoxy)benzene) deactivate the ring, directing EAS to meta positions. Kinetic studies using UV-Vis spectroscopy track reaction rates (e.g., nitration at 0°C vs. 25°C) . Isotopic labeling (e.g., 18O in methoxy groups) clarifies mechanistic pathways .

Q. Safety and Handling in Advanced Research

Q: What precautions are necessary when handling brominated this compound derivatives? A: Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Brominated analogs (e.g., 4-(bromomethyl)-1-(difluoromethoxy)benzene) require inert storage (argon, -20°C) to prevent radical-mediated degradation . Waste must be neutralized with sodium bicarbonate before disposal .

Q. Comparative Studies with Fluorinated Analogs

Q: How do trifluoromethoxy and difluoromethoxy substituents differ in their electronic effects on benzene rings? A: Trifluoromethoxy is stronger electron-withdrawing (σm = 0.45 vs. σm = 0.34 for difluoromethoxy), altering reaction regioselectivity. Hammett plots derived from substituent constants predict reactivity trends in SNAr reactions .

Properties

IUPAC Name

difluoromethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVBQQAXGZVBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196623
Record name alpha,alpha-Difluoroanisole
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458-92-4
Record name (Difluoromethoxy)benzene
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Record name 458-92-4
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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